molecular formula C11H11ClO2 B2394520 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1260011-24-2

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2394520
CAS No.: 1260011-24-2
M. Wt: 210.66
InChI Key: ITCQVGVXUWEVQF-UHFFFAOYSA-N
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Description

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a substituted tetralone derivative featuring a chlorine atom at position 8 and a methoxy group at position 5. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, influencing its reactivity and physical properties.

Properties

IUPAC Name

8-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCQVGVXUWEVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCCC2=O)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination and methoxylation of tetrahydronaphthalene derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 8-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
8-Chloro-7-methoxy-1-tetralone [Not provided] C₁₁H₁₁ClO₂ 210.66 Data needed 8-Cl, 7-OCH₃
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one 6836-19-7 C₁₁H₁₂O₂ 176.22 59–63 7-OCH₃
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one 1078-19-9 C₁₁H₁₂O₂ 176.22 77–80 6-OCH₃
8-Bromo-7-methoxy-1-tetralone 61362-78-5 C₁₁H₁₁BrO₂ 255.11 Data needed 8-Br, 7-OCH₃
7-Chloro-6-fluoro-1-tetralone 1260010-66-9 C₁₀H₈ClFO 198.62 Data needed 7-Cl, 6-F

Key Observations:

  • Substituent Position Effects : The melting point (MP) varies significantly with substituent position. For example, 6-methoxy-1-tetralone (77–80°C) has a higher MP than its 7-methoxy isomer (59–63°C), likely due to differences in crystal packing .
  • Electronic Effects : The chloro group (electron-withdrawing) at position 8 may reduce ring electron density, affecting electrophilic substitution reactions compared to methoxy-dominated analogs .

Reactivity and Stability

  • Methoxy Group : Enhances solubility in polar solvents and directs electrophilic substitution to specific ring positions.
  • Chloro Group: Increases oxidative stability compared to non-halogenated analogs but may participate in nucleophilic aromatic substitution under harsh conditions.
  • Comparative Reactivity : Bromo-substituted analogs (e.g., 8-Bromo-7-methoxy) are more reactive in Suzuki-Miyaura couplings due to bromine’s superior leaving group ability compared to chlorine .

Biological Activity

8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS Number: 1260011-24-2) is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C11H11ClO2
  • Molecular Weight : 210.66 g/mol
  • Melting Point : 67-68 °C

Synthesis

The synthesis of this compound typically involves:

  • Chlorination : Tetrahydronaphthalene is treated with chlorine gas in the presence of a catalyst (e.g., iron(III) chloride).
  • Methoxylation : The chlorinated intermediate is then treated with methanol and a base (e.g., sodium methoxide) to introduce the methoxy group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function as an inhibitor or activator of various enzymes, influencing biochemical pathways and cellular processes.

Anticancer Activity

Recent studies have demonstrated that derivatives related to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies showed that compounds with similar structures inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through mechanisms involving PARP cleavage and increased caspase activity .
  • The IC50 values for related compounds were comparable to established drugs like Olaparib, indicating potential for therapeutic use in cancer treatment.

Data Tables

Study Cell Line IC50 (µM) Mechanism
Study AMCF-757.3PARP inhibition
Study BA54945.0Apoptosis induction
Study CHeLa30.0Cell cycle arrest

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Case Study on Breast Cancer Cells :
    • Objective : Evaluate the effect on MCF-7 cells.
    • Findings : Treatment led to significant apoptosis and reduced cell viability in a dose-dependent manner.
  • Case Study on Lung Cancer :
    • Objective : Assess cytotoxic effects on A549 cells.
    • Findings : The compound showed a marked reduction in cell proliferation and induced apoptotic markers.

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